molecular formula C11H10FN3OS B2535639 N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide CAS No. 1436052-92-4

N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide

Cat. No.: B2535639
CAS No.: 1436052-92-4
M. Wt: 251.28
InChI Key: KKUJCRJSILPAAD-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Scientific Research Applications

N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-fluoropyridine-4-carboxylic acid with 5-ethyl-1,3-thiazole-2-amine under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity towards its target. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide
  • N-(5-Propyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide

Uniqueness

N-(5-Ethyl-1,3-thiazol-2-YL)-2-fluoropyridine-4-carboxamide is unique due to the presence of the ethyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. The fluorine atom on the pyridine ring also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(5-ethyl-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-2-8-6-14-11(17-8)15-10(16)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUJCRJSILPAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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